
IP3K Inhibitor
Descripción general
Descripción
2,4,6-Trinitrofenol, comúnmente conocido como ácido pícrico, es un compuesto orgánico con la fórmula C₆H₂(NO₂)₃OH. Es un sólido cristalino amarillo que es altamente ácido y tiene un sabor amargo. Históricamente, se ha utilizado como explosivo, colorante y antiséptico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 2,4,6-Trinitrofenol se sintetiza típicamente a través de la nitración del fenol. El proceso implica dos pasos principales:
Sulfonación del Fenol: El fenol se trata primero con ácido sulfúrico concentrado para formar ácido fenol-2,4-disulfónico.
Nitración: El ácido fenol-2,4-disulfónico se trata entonces con ácido nítrico concentrado para introducir grupos nitro en las posiciones 2, 4 y 6, resultando en 2,4,6-trinitrofenol
Métodos de Producción Industrial: En entornos industriales, la síntesis de 2,4,6-trinitrofenol sigue pasos similares pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la seguridad y maximizar el rendimiento. El proceso implica el uso de grandes reactores y control preciso de la temperatura para gestionar la naturaleza exotérmica de la reacción de nitración .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2,4,6-Trinitrofenol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes productos dependiendo de las condiciones.
Reducción: La reducción de 2,4,6-trinitrofenol típicamente lleva a la formación de aminofenoles.
Sustitución: Puede sufrir reacciones de sustitución electrófila debido a la presencia de grupos nitro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Las reacciones de sustitución electrófila a menudo implican reactivos como halógenos o mezclas nitrantes.
Productos Principales:
Oxidación: Los productos varían en función del agente oxidante utilizado.
Reducción: Los aminofenoles son productos comunes.
Sustitución: Varios fenoles sustituidos dependiendo del electrófilo.
Aplicaciones Científicas De Investigación
Cancer Treatment
IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:
- Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .
- Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .
- Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .
Combination Therapies
The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:
- Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .
- Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .
Clinical Trials Overview
A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:
Trial Phase | Cancer Type | Combination Therapy | Status |
---|---|---|---|
Phase I | Breast Cancer | Alpelisib + Fulvestrant | Ongoing |
Phase II | Bladder Cancer | PI3K + STAT3 Inhibitor | Recruiting |
Phase I/II | CLL | Idelalisib | Completed |
Phase III | Follicular Lymphoma | Duvelisib | Active |
This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.
Notable Research Findings
Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.
Mecanismo De Acción
El mecanismo de acción de 2,4,6-trinitrofenol implica su capacidad de sufrir reacciones redox. Los grupos nitro en el compuesto son altamente atractores de electrones, lo que hace que la molécula sea reactiva frente a nucleófilos y electrófilos. Esta reactividad se explota en varios procesos químicos, incluido su uso como explosivo, donde se descompone rápidamente para producir gases y calor .
Comparación Con Compuestos Similares
2,4,6-Trinitrofenol se compara a menudo con otros nitrofenoles como 2-nitrofenol, 4-nitrofenol y 2,4-dinitrofenol. Estos compuestos comparten estructuras similares pero difieren en el número y la posición de los grupos nitro:
2-Nitrofenol: Contiene un grupo nitro y es menos ácido que el 2,4,6-trinitrofenol.
4-Nitrofenol: También contiene un grupo nitro y tiene diferente reactividad.
2,4-Dinitrofenol: Contiene dos grupos nitro y es menos ácido pero aún muy reactivo
2,4,6-Trinitrofenol es único debido a sus tres grupos nitro, que confieren una alta acidez y propiedades explosivas, lo que lo hace más reactivo y útil en diversas aplicaciones en comparación con sus contrapartes .
Actividad Biológica
Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.
IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.
Biological Activity
The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:
- Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .
- Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .
- Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .
Clinical Studies and Case Reports
Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:
- GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .
- Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .
Safety Profile
The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:
- Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .
- Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .
Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities
Compound | Target | IC50 (nM) | Indications | Clinical Status |
---|---|---|---|---|
Compound 17p | PI3Kα | 31.8 | Ovarian Cancer | Preclinical |
GDC-0941 | Pan-PI3K | Not specified | Breast Cancer, Ovarian Cancer | Phase II |
Idelalisib | PI3Kδ | Not specified | CLL, B-cell Lymphomas | Approved |
Alpelisib | PI3Kα | Not specified | Breast Cancer | Approved |
Propiedades
IUPAC Name |
6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBPUYZPWNNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587903 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519178-28-0 | |
Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TNP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.